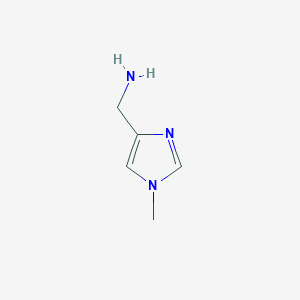

(1-methyl-1H-imidazol-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(1-methylimidazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-3-5(2-6)7-4-8/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEAGFBRAQOCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383546 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486414-83-9 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Biological Characterization of (1-methyl-1H-imidazol-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological significance of (1-methyl-1H-imidazol-4-yl)methanamine. The document details predicted and comparative spectroscopic data, outlines relevant experimental protocols, and explores the likely biological signaling pathways associated with this compound, given its structural similarity to known bioactive molecules.

Spectroscopic Characterization

¹H NMR: A proton NMR spectrum for this compound is available, though specific peak assignments require further experimental verification. Based on the structure and data for similar compounds, the following chemical shifts are anticipated.[1]

¹³C NMR: Experimental ¹³C NMR data for the target molecule is not currently available. The predicted chemical shifts are based on data for 1-methylimidazole and general principles of NMR spectroscopy.[2] Tautomerization in imidazole derivatives can sometimes lead to broadened signals for the ring carbons in solution-state ¹³C NMR.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 (imidazole ring) | ~7.5 | ~138 |

| H5 (imidazole ring) | ~6.8 | ~120 |

| -CH₃ (N-methyl) | ~3.6 | ~33 |

| -CH₂- (methanamine) | ~3.7 | ~38 |

| -NH₂ | Variable (broad) | - |

| C2 (imidazole ring) | - | ~138 |

| C4 (imidazole ring) | - | ~135 |

| C5 (imidazole ring) | - | ~120 |

| -CH₃ (N-methyl) | - | ~33 |

| -CH₂- (methanamine) | - | ~38 |

The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-H stretching of the amine group, C-H stretching of the aromatic imidazole ring and the methyl group, and C=N and C=C stretching within the imidazole ring. The data presented is based on the known spectrum of 1-methylimidazole.[3]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3100-3150 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=N Stretch (imidazole) | 1580-1650 | Medium |

| C=C Stretch (imidazole) | 1450-1550 | Medium |

| N-H Bend (amine) | 1590-1650 | Variable |

| C-N Stretch | 1000-1250 | Medium |

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight (111.15 g/mol ). Fragmentation patterns are likely to involve the loss of the aminomethyl group and cleavage of the imidazole ring, similar to other heterocyclic amines. The fragmentation of the related compound, histamine, involves the neutral loss of ammonia.[4]

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 |

| Predicted [M+H]⁺ | 112.087 |

| Predicted Major Fragments | m/z 82 (loss of -CH₂NH₂) |

Experimental Protocols

The following protocols are generalized procedures for the spectroscopic analysis of this compound and are based on standard techniques for similar compounds.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.[5][6]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.

-

Sample Preparation:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column is typically used for polar compounds.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.[10]

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ESI is expected to be effective for this amine-containing compound.

-

Scan Mode: Full scan mode to identify the molecular ion, followed by product ion scan (MS/MS) of the protonated molecule to determine fragmentation patterns.

-

Collision Energy: Varied to optimize fragmentation.

-

Biological Activity and Signaling Pathways

This compound is a structural analog of histamine and is related to a class of compounds known to interact with histamine receptors.[11] In particular, its structure suggests potential activity as a histamine H3 receptor agonist.[12] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.

Activation of the H3 receptor by an agonist like this compound is expected to initiate a cascade of intracellular events.[13][14]

-

G-Protein Coupling: The H3 receptor is coupled to the Gαi/o family of G-proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.

-

Downstream Effectors:

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

-

MAPK Pathway Activation: The Gβγ subunit can activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[15]

-

PI3K/Akt Pathway Activation: The Gβγ subunit can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[13]

-

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the potential signaling pathways of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

Caption: Putative signaling pathway via the Histamine H3 receptor.

References

- 1. (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR [m.chemicalbook.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]

- 3. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. (1H-Imidazol-4-YL)methanamine | High-Purity Reagent [benchchem.com]

- 12. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (1-methyl-1H-imidazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-methyl-1H-imidazol-4-yl)methanamine. The following sections detail the predicted spectral data, a thorough experimental protocol for acquiring such data, and visualizations of the molecular structure and key NMR correlations. This information is critical for the structural elucidation and quality control of this compound in research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using reputable NMR prediction software. These predicted values provide a strong foundation for spectral interpretation.

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent, such as CDCl₃, is summarized in Table 1. The spectrum is expected to show distinct signals for the protons on the imidazole ring, the methyl group, the methylene bridge, and the amine group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Singlet | 1H | H-2 |

| ~6.80 | Singlet | 1H | H-5 |

| ~3.80 | Singlet | 2H | -CH₂-NH₂ |

| ~3.65 | Singlet | 3H | -N-CH₃ |

| ~1.50 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shift of the amine protons (-NH₂) can be highly variable and may exchange with residual water in the solvent, leading to a broadened signal or its absence.

¹³C NMR Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed in Table 2. The spectrum will feature signals for the three distinct carbons of the imidazole ring, the methyl carbon, and the methylene carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~138.0 | C-2 |

| ~135.0 | C-4 |

| ~120.0 | C-5 |

| ~40.0 | -CH₂-NH₂ |

| ~33.0 | -N-CH₃ |

Experimental Protocols for NMR Analysis

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals.

-

Mass : Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), depending on the compound's solubility.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube.

NMR Instrument and Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : An acquisition time of at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay (d1) : A relaxation delay of 1-5 seconds.

-

Number of Scans : Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Temperature : Maintain a constant temperature, usually 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width : A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time : An acquisition time of 1-2 seconds.

-

Relaxation Delay (d1) : A relaxation delay of 2-5 seconds.

-

Number of Scans : A significantly larger number of scans (e.g., 1024 to 4096 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Temperature : Maintain a constant temperature, usually 298 K (25 °C).

Data Processing and Analysis

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If an internal standard is not used, the residual solvent peak can be used for referencing.

-

Peak Picking and Integration : Identify all significant peaks in the ¹H spectrum and integrate their areas to determine the relative number of protons each signal represents.

-

Multiplicity Analysis : Analyze the splitting patterns (singlet, doublet, triplet, etc.) of the signals in the ¹H spectrum to deduce information about neighboring protons.

-

2D NMR : For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the predicted NMR correlations.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H-¹³C NMR correlation network for the molecule.

An In-Depth Technical Guide to the Predicted Biological Activity of (1-methyl-1H-imidazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the compound (1-methyl-1H-imidazol-4-yl)methanamine. Based on its structural analogy to histamine and other known histaminergic ligands, this molecule is predicted to primarily act as an agonist at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This document outlines the presumptive mechanism of action, associated signaling pathways, in silico predicted pharmacokinetic properties, and detailed experimental protocols for the in vitro characterization of this and similar compounds. All quantitative data are summarized in tabular format for clarity and comparative analysis. Methodological workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Predicted Biological Activity and Mechanism of Action

This compound is a structural analog of histamine, featuring a methyl-substituted imidazole ring which is a key pharmacophore for interaction with histamine receptors. The primary predicted biological target of this compound is the histamine H3 receptor. The H3 receptor functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

As a predicted H3R agonist, this compound is expected to activate the receptor, leading to the inhibition of neurotransmitter release. The H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Agonist binding to the H3R facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Predicted Physicochemical and Pharmacokinetic (ADMET) Properties

To provide a comprehensive profile of this compound, in silico predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were performed using the SwissADME and pkCSM online tools. The SMILES string for the molecule, Cn1cnc(CN)c1, was used as the input for these predictions.

Physicochemical Properties

| Property | Predicted Value | Reference |

| Molecular Formula | C₅H₉N₃ | - |

| Molecular Weight | 111.15 g/mol | [1] |

| LogP (Consensus) | -0.85 | SwissADME |

| Water Solubility | Very Soluble | SwissADME |

| Polar Surface Area | 54.7 Ų | SwissADME |

| Number of Rotatable Bonds | 2 | SwissADME |

| Hydrogen Bond Acceptors | 2 | SwissADME |

| Hydrogen Bond Donors | 1 | SwissADME |

Pharmacokinetic Predictions

| Parameter | Predicted Value/Classification | Tool |

| Gastrointestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | No | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| CYP1A2 Inhibitor | No | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

| Skin Permeation (log Kp) | -8.11 cm/s | SwissADME |

Drug-Likeness and Medicinal Chemistry

| Parameter | Prediction | Tool |

| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

| Lead-likeness | Yes (0 violations) | SwissADME |

| Synthetic Accessibility | 1.89 | SwissADME |

Predicted Toxicity

| Toxicity Endpoint | Prediction | Tool |

| AMES Toxicity | Non-toxic | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | No | pkCSM |

| Skin Sensitisation | No | pkCSM |

Predicted Biological Activity Data (Based on Analogs)

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Histamine | Human H3 | Radioligand Binding | 8 | [2] |

| 4-Methylhistamine | Human H3 | Radioligand Binding | Very Low Affinity | [2] |

It is important to note that methylation on the imidazole ring can significantly impact receptor affinity and selectivity. While 4-methylhistamine shows very low affinity for the H3 receptor, the N-methylation in this compound may present a different binding profile. Experimental validation is crucial to determine the precise affinity and functional activity.

Experimental Protocols

The following protocols are standard methods used to characterize the interaction of a test compound, such as this compound, with the histamine H3 receptor.

Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the histamine H3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine.

-

Test compound: this compound.

-

Non-specific binding control: Histamine or a known high-affinity H3R ligand (e.g., thioperamide) at a high concentration (10 µM).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add in the following order: binding buffer, test compound at various concentrations, a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value), and cell membranes (20-50 µg protein per well).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of the test compound as an agonist at the histamine H3 receptor by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G proteins.

Materials:

-

Cell membranes from a cell line stably expressing the human histamine H3 receptor.

-

[³⁵S]GTPγS.

-

Test compound: this compound.

-

GDP (Guanosine Diphosphate).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, GDP (typically 10 µM), and the test compound at various concentrations.

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Determine the EC50 value and the maximal stimulation (Emax) by non-linear regression of the concentration-response curve.

cAMP Functional Assay

Objective: To measure the ability of the test compound to inhibit adenylyl cyclase activity, a downstream effect of H3 receptor activation.

Materials:

-

Intact cells expressing the human histamine H3 receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound: this compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Generate a concentration-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: Predicted signaling pathway for this compound at the H3 receptor.

In Silico Bioactivity Prediction Workflow

Caption: A general workflow for the in silico prediction of biological activity.

Conclusion

Based on its structural characteristics, this compound is strongly predicted to be a histamine H3 receptor agonist. In silico ADMET predictions suggest that the compound possesses favorable drug-like properties, including high gastrointestinal absorption and low potential for CYP enzyme inhibition, although it is not predicted to cross the blood-brain barrier. The provided experimental protocols offer a robust framework for the empirical validation of the predicted biological activity and for the comprehensive characterization of this and similar compounds. Further in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the pharmacological profile of this compound.

References

(1-methyl-1H-imidazol-4-yl)methanamine as a Histamine H3 Receptor Agonist: A Technical Guide

Disclaimer: Publicly available pharmacological data for (1-methyl-1H-imidazol-4-yl)methanamine as a histamine H3 receptor agonist is limited. Therefore, this document utilizes data from a close structural and well-characterized analog, Imetit , to provide a representative technical overview. All quantitative data and specific experimental conditions presented herein pertain to Imetit and serve as a proxy to illustrate the pharmacological profile and evaluation of a potent imidazole-based histamine H3 receptor agonist.

Introduction

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This central role in regulating neurotransmission has made the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders.

This compound is a substituted imidazole derivative that shares structural similarities with histamine and other known H3R ligands. The imidazole core is a crucial pharmacophoric element for interaction with the H3R. As an agonist, this compound is predicted to activate the H3R, leading to the inhibition of neurotransmitter release. This technical guide provides a comprehensive overview of the pharmacology of a representative H3R agonist, Imetit, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for the characterization of such a compound are also provided.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of the representative histamine H3 receptor agonist, Imetit.

Table 1: In Vitro Receptor Binding Affinity of Imetit at the Histamine H3 Receptor

| Parameter | Value | Radioligand | Cell/Tissue Preparation | Reference |

| Ki (nM) | 0.1 ± 0.01 | --INVALID-LINK---α-methylhistamine | Rat brain membranes | [1] |

Table 2: In Vitro Functional Agonist Potency of Imetit at the Histamine H3 Receptor

| Parameter | Value | Assay Type | Cell/Tissue Preparation | Reference |

| EC50 (nM) | 1.0 ± 0.3 | [3H]Histamine Release Inhibition | Rat brain slices | [1] |

| EC50 (nM) | 2.8 ± 0.7 | [3H]Histamine Release Inhibition | Rat brain synaptosomes | [1] |

Histamine H3 Receptor Signaling Pathways

Activation of the histamine H3 receptor by an agonist such as this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other cellular effectors, including N-type voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a novel H3 receptor agonist. The following are standard protocols for key in vitro assays.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of the test compound for the histamine H3 receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested. The cells are then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is resuspended in the assay buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist at the G-protein coupled histamine H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared as described for the radioligand binding assay.

-

Assay Buffer: The assay is performed in a buffer containing GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.

-

Reaction Mixture: The membranes are incubated with varying concentrations of the test agonist and a fixed concentration of [35S]GTPγS.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Separation: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The data are plotted as the percentage of stimulated [35S]GTPγS binding versus the log concentration of the agonist. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, and the Emax (maximum effect) are determined by non-linear regression.

Conclusion

This compound holds potential as a histamine H3 receptor agonist due to its structural features. The data presented for its close analog, Imetit, demonstrates high affinity and potent agonist activity at the H3 receptor. The established experimental protocols provide a robust framework for the in vitro characterization of such compounds. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential in modulating the histaminergic system for the treatment of CNS disorders.

References

An In-depth Technical Guide on the Mechanism of Action of (1-methyl-1H-imidazol-4-yl)methanamine at the Histamine H3 Receptor

Disclaimer: Publicly available quantitative binding and functional data for (1-methyl-1H-imidazol-4-yl)methanamine, also known as VUF 5681, are limited. This guide extrapolates its likely biological profile based on the well-established pharmacology of structurally related imidazole-based compounds that target the histamine H3 receptor (H3R).

Introduction

This compound is an imidazole derivative of significant interest in pharmacological research due to its structural similarity to known ligands of the histamine H3 receptor (H3R). The imidazole ring is a critical pharmacophore for interaction with histamine receptors.[1] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[1][2][3] It also functions as a heteroreceptor, controlling the release of other vital neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2][3] This regulatory role makes the H3R a promising therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[1][4]

Presumptive Mechanism of Action

Based on its structure, this compound is predicted to act as an agonist at the H3 receptor. Agonism at the H3R typically results in the inhibition of neurotransmitter release through the activation of the Gi/o family of G proteins.[1]

Upon agonist binding, the H3R undergoes a conformational change, which catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components can then modulate the activity of downstream effector proteins.[1]

Gαi/o-Mediated Signaling

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA). A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which is crucial for neuronal plasticity and survival. Consequently, H3R activation can lead to the downregulation of CREB-mediated gene transcription.[1]

Gβγ-Mediated Signaling

The Gβγ dimer can also signal independently by modulating the activity of various effector proteins, including ion channels and other enzymes. For instance, Gβγ subunits have been shown to be involved in the H3R-mediated activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which can occur through various mechanisms including phospholipase C (PLC), protein kinase C (PKC), and epidermal growth factor receptor (EGFR) transactivation.[4]

Quantitative Data Presentation

Due to the lack of specific data for this compound, the following table summarizes the in vitro binding affinities (Ki) and functional activities of well-characterized H3R modulators to provide a comparative context. Lower Ki values indicate higher binding affinity.

| Compound | Type | Human H3R Ki (nM) | Rat H3R Ki (nM) | Functional Activity |

| Impentamine (analog) | Antagonist | Data not available | pA2 = 8.4 (guinea pig jejunum)[6] | Potent Antagonist[6] |

| Pitolisant (Wakix) | Inverse Agonist | 0.3 - 1.0[6] | 17[6] | Inverse Agonist (EC50 = 1.5 nM)[6] |

| Ciproxifan | Antagonist/Inverse Agonist | 46 - 180[6] | 0.4 - 6.2[6] | Potent Antagonist/Inverse Agonist[6] |

| Clobenpropit | Antagonist | Data not available | Data not available | Potent Antagonist |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the H3R.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H3 receptor.

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the H3 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a specific H3R radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound.

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at the H3 receptor by measuring its effect on intracellular cAMP levels.

Objective: To assess whether a test compound is an agonist, antagonist, or inverse agonist at the H3 receptor.

General Procedure:

-

Cell Culture: Cells expressing the H3 receptor are cultured in an appropriate medium.[6]

-

Treatment: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.[6] They are then incubated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known H3R agonist.

-

Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or fluorescence resonance energy transfer (FRET)-based biosensors.

-

Data Analysis:

Visualizations

Signaling Pathways

Caption: Predicted H3R agonist-mediated signaling cascade.

Experimental Workflows

Caption: General workflow for a radioligand binding assay.

Caption: General workflow for a cAMP functional assay.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Structural Analogues of (1-methyl-1H-imidazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine serves as a crucial scaffold in medicinal chemistry, primarily recognized for its interaction with histamine receptors. This technical guide provides a comprehensive overview of its structural analogues, focusing on their design, synthesis, and pharmacological activity, particularly as modulators of histamine H3 and H4 receptors. The imidazole core is a key pharmacophore that mimics the natural ligand histamine, allowing for potent and selective interactions with these G protein-coupled receptors (GPCRs). Understanding the structure-activity relationships (SAR) of these analogues is pivotal for the development of novel therapeutics targeting a range of neurological and inflammatory disorders. This document details the synthetic methodologies, quantitative pharmacological data, and the intricate signaling pathways associated with these compounds.

Structural Analogues and Structure-Activity Relationships (SAR)

The core structure of this compound offers several points for chemical modification to explore the SAR and optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. These modifications can be broadly categorized as follows:

-

Modifications of the Imidazole Ring: Substitution on the imidazole ring, including at the N-1, N-3, C-2, and C-5 positions, can significantly impact receptor affinity and selectivity. For instance, the N-1 methyl group is often retained for H3 receptor affinity.

-

Alterations of the Methanamine Side Chain: The length, rigidity, and substitution of the ethylamine side chain of histamine analogues are critical for their activity. Introducing conformational constraints, such as incorporating the side chain into a piperidine or pyrrolidine ring, has been a successful strategy in developing potent ligands.[1]

-

N-alkylation and Functionalization of the Amino Group: The primary amine can be alkylated or incorporated into larger, often lipophilic, moieties to enhance binding affinity and modulate functional activity (agonist vs. antagonist).

Histamine H3 Receptor Antagonists

A significant number of structural analogues of this compound have been developed as potent and selective histamine H3 receptor antagonists. These compounds typically feature the imidazole core connected via an alkyl spacer to a polar fragment and a lipophilic group.

Table 1: Quantitative Data for Selected Imidazole-Based Histamine H3 Receptor Antagonists

| Compound | Structure | Receptor Binding Affinity (Ki, nM) | Functional Activity (pA2/IC50) | Reference |

| Thioperamide | 4.3 (rat H3R) | pA2 = 8.3 (guinea pig ileum) | [2] | |

| Ciproxifan | 0.14 (human H3R) | IC50 = 2.5 nM ([35S]GTPγS) | [3] | |

| (4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone | 1.2 (human H3R) | IC50 = 2.0 nM (functional assay) | [4] | |

| N-(5-p-nitrophenoxypentyl)pyrrolidine (UCL 1972) | 39 (rat H3R) | ED50 = 1.1 mg/kg (in vivo) | [5] |

Histamine H4 Receptor Agonists and Antagonists

The this compound scaffold is also present in ligands targeting the histamine H4 receptor, which is primarily involved in inflammatory responses.

Table 2: Quantitative Data for Selected Imidazole-Based Histamine H4 Receptor Ligands

| Compound | Structure | Receptor Binding Affinity (Ki, nM) | Functional Activity (pEC50/pA2) | Reference |

| 4-Methylhistamine (Agonist) | 50 (human H4R) | pEC50 = 7.4 (human H4R) | [6] | |

| VUF 8430 (Agonist) | 32 (human H4R) | pEC50 = 7.5 (human H4R) | [7] | |

| JNJ 7777120 (Antagonist) | 13 (human H4R) | pA2 = 7.8 (human H4R) | [6] | |

| 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214) (Antagonist) | 10 (human H4R) | pA2 = 7.9 (human H4R) | [8] |

Experimental Protocols

Synthesis of a Representative Analogue: (4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone

This protocol describes a multi-step synthesis of a potent histamine H3 receptor antagonist.

Step 1: Synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole

-

To a solution of 1-methyl-1H-imidazole (1.0 eq) in a suitable solvent, add paraformaldehyde (1.2 eq).

-

Bubble hydrogen chloride gas through the solution at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 2: Alkylation of 1-isopropylpiperidin-4-ol

-

To a solution of 1-isopropylpiperidin-4-ol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 4-(chloromethyl)-1-methyl-1H-imidazole (1.0 eq) in THF.

-

Reflux the reaction mixture for 16 hours.

-

After cooling, quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography.

Step 3: Acylation of the Imidazole Ring

-

To a solution of the product from Step 2 (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture for 1 hour at -78°C.

-

Add a solution of 4-chlorobenzoyl chloride (1.2 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Purify the final product by column chromatography.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity of a test compound to the H3 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

-

Test compounds at various concentrations.

-

Non-specific binding control: 10 µM Thioperamide.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or non-specific binding control), and 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).

-

Initiate the binding reaction by adding 50 µL of the H3 receptor membrane preparation (10-20 µg of protein per well).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plates, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Histamine H3 Receptor

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

-

HEK293 cells stably expressing the human H3 receptor.

-

Forskolin (adenylyl cyclase activator).

-

Histamine H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Test compounds at various concentrations.

-

cAMP assay kit (e.g., HTRF-based).

-

Cell culture medium and plates.

Procedure:

-

Seed the cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-incubate the cells with various concentrations of the test compound for 15 minutes.

-

Add the H3 receptor agonist (at its EC80 concentration) and forsklin (1 µM) to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

Generate a dose-response curve and determine the IC50 value for the antagonist.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits can also modulate ion channels.

References

- 1. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Histamine H1- and H4-receptor expression in human colon-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Profile of N-methylated Imidazole Compounds

This guide provides a comprehensive overview of the pharmacological properties of N-methylated imidazole compounds. The imidazole ring is a crucial scaffold in medicinal chemistry, present in many essential biomolecules like histidine and histamine.[1][2] N-methylation, the addition of a methyl group to one of the nitrogen atoms in the imidazole ring, significantly alters the compound's physicochemical properties, such as basicity and melting point, which in turn influences its pharmacokinetic profile and receptor binding interactions.[3][4] This document details their primary mechanisms of action, presents quantitative pharmacological data, outlines relevant experimental protocols, and visualizes key biological and experimental processes.

Core Pharmacological Profile: Histamine H3 Receptor Antagonism

The most extensively documented pharmacological role of N-methylated imidazole compounds is as antagonists or inverse agonists of the histamine H3 receptor (H3R).[5][6]

-

Mechanism of Action : The H3R is a presynaptic G protein-coupled receptor that acts as an autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system (CNS).[7] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[7] By antagonizing the H3R, N-methylated imidazole compounds block this inhibitory feedback loop. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the basis for their therapeutic potential in various neurological and psychiatric disorders.[7]

-

Therapeutic Implications :

-

Cognitive Enhancement : The increased release of acetylcholine and histamine in the cerebral cortex and hippocampus is believed to underlie the pro-cognitive effects of H3R antagonists. This makes them promising candidates for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[7]

-

Schizophrenia : Studies have shown a link between histamine signaling and dopamine D2 receptors.[7] H3R antagonists can reduce undesirable side effects associated with some antipsychotic medications, such as weight gain and cognitive impairment, in preclinical models.[7]

-

Vestibular Disorders : Betahistine, an N-methylated pyridine derivative that is structurally related to histamine, acts as both an H1 receptor agonist and an H3 receptor antagonist and is used to treat vestibular disorders like Menière's disease.[7]

-

Quantitative Pharmacological Data

The binding affinity and potency of imidazole-based compounds at histamine receptors are critical determinants of their pharmacological activity. The data below is collated from various in vitro studies.

| Compound Class/Example | Target Receptor | Assay Type | Parameter | Value | Source Organism |

| 4(5)-(5-Aminopentyl)-1H-imidazole (Impentamine)¹ | Histamine H3 | Functional Antagonism | pA₂ | 8.4 | Guinea Pig |

| Substituted Aniline Amide Derivatives | Histamine H3 | Receptor Binding | Potent Antagonists | - | Human |

| Dimeric Carbamoylguanidine Derivatives | Histamine H3 / H2 | Radioligand Binding | High Affinity | - | - |

| (4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone | Histamine H3 | Functional Antagonism | Potent Antagonists | - | - |

¹Note: Impentamine is a key selective H3 antagonist from the omega-aminoalkyl-imidazole series, providing a benchmark for potency, though it is not N-methylated itself.[8]

Key Signaling Pathways and Molecular Interactions

N-methylation can significantly impact the biological activity of imidazole-based compounds. For instance, selective N-methylation on the imidazole nucleus of certain compounds designed to target the Epidermal Growth Factor Receptor (EGFR) can drastically reduce their potency, highlighting the importance of the N-H bond for specific hydrogen bonding interactions with the target protein.[3]

Signaling Pathway of H3 Receptor Antagonism

The diagram below illustrates the mechanism by which an N-methylated imidazole compound, acting as an H3 receptor antagonist, enhances neurotransmitter release.

Caption: H3 Receptor Antagonism by an N-methylated imidazole compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of N-methylated imidazole compounds.

Protocol 1: Synthesis of 1-Methylimidazole via Methyl Iodide

This laboratory-scale method involves the deprotonation of imidazole followed by nucleophilic substitution.[9]

-

Materials : Imidazole, Sodium hydride (NaH, 60% dispersion), Methyl iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

-

Procedure :

-

Suspend imidazole (1.0 equivalent) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.[9]

-

To the resulting sodium imidazolide solution, add methyl iodide (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 1-methylimidazole by vacuum distillation.[9]

-

-

Characterization : The final product's identity and purity are confirmed using spectroscopic methods, such as ¹H NMR, which will show characteristic signals for the methyl group and the imidazole ring protons.[9][10]

Protocol 2: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H3 receptor.[11]

-

Materials : Cell membranes expressing the histamine H3 receptor (e.g., from guinea pig cerebral cortex), radioligand (e.g., [³H]clobenpropit), test N-methylated imidazole compound, incubation buffer (e.g., Tris-HCl with appropriate ions), non-specific binding inhibitor (e.g., high concentration of a known H3 ligand like thioperamide), glass fiber filters, scintillation cocktail, scintillation counter.

-

Procedure :

-

Prepare serial dilutions of the N-methylated imidazole test compound.

-

In assay tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either buffer, the test compound at various concentrations, or the non-specific binding inhibitor.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Experimental and Logical Workflows

Visualizing workflows can clarify complex experimental and logical processes.

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of 1-methylimidazole.

Caption: Workflow for the synthesis and purification of 1-methylimidazole.

Workflow for a Competitive Binding Assay

This diagram illustrates the logical steps involved in performing a competitive radioligand binding assay.

Caption: Logical workflow for a competitive radioligand binding assay.

Other Pharmacological Activities

While H3R antagonism is a primary focus, the N-methylated imidazole scaffold is versatile and appears in compounds with a wide range of biological activities.

-

Antimicrobial and Antifungal Activity : Numerous N-substituted imidazole derivatives have been synthesized and shown to possess significant antimicrobial and antifungal properties.[12][13][14]

-

Anticancer Activity : Certain imidazole derivatives, including N-methylated variants, have been investigated as anticancer agents.[10][15] Their mechanisms can involve the inhibition of kinases like EGFR or the induction of apoptosis.[3][14] Bis-imidazolium salts, which contain N-substituted imidazole rings, have shown anti-proliferative activity against non-small cell lung cancer cells.[10]

-

Enzyme Inhibition : The imidazole ring's ability to coordinate with metal ions makes it a key component in inhibitors of metalloenzymes.[16] It can also interact with cytochrome P450 enzymes, a critical consideration in drug development due to the potential for drug-drug interactions.[6][7]

Conclusion

N-methylated imidazole compounds represent a rich and versatile class of molecules with significant therapeutic potential, primarily driven by their activity as histamine H3 receptor antagonists. Their ability to modulate multiple neurotransmitter systems in the brain makes them attractive candidates for the treatment of complex neurological and psychiatric disorders. The continued exploration of structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will be crucial for the development of next-generation therapeutics based on this privileged chemical scaffold.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, characterization, in vitro SAR study, and preliminary in vivo toxicity evaluation of naphthylmethyl substituted bis-imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jopir.in [jopir.in]

Methodological & Application

Application Notes and Protocols: Radioligand Binding Assay for Histamine H3 Receptor using (1-methyl-1H-imidazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine. Additionally, the H3R functions as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This central role in neurotransmission makes the H3R a compelling therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).

Activation of the H3R is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] The development of novel ligands that can modulate H3R activity is a significant focus in modern drug discovery.

Radioligand binding assays are a fundamental technique for characterizing the affinity of novel compounds for their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as (1-methyl-1H-imidazol-4-yl)methanamine, for the human histamine H3 receptor.

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor initiates a signaling cascade primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The H3 receptor can also modulate various ion channels and other signaling pathways, impacting neurotransmitter release.

References

Application Notes and Protocols for [3H]-Nα-methylhistamine Competition Assay with (1-methyl-1H-imidazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive binding assay using [3H]-Nα-methylhistamine to characterize the binding of (1-methyl-1H-imidazol-4-yl)methanamine to the histamine H3 receptor.

Introduction

The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[1][2][3] This role makes it a significant target for drug discovery in the context of neurological and psychiatric disorders. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors. This protocol describes a competition assay that measures the ability of a test compound, this compound, to displace the selective H3 receptor agonist radioligand, [3H]-Nα-methylhistamine, from its binding site on membranes prepared from cells expressing the human histamine H3 receptor.[1][4][5]

Principle of the Assay

This assay is based on the principle of competitive binding. A fixed concentration of the radioligand, [3H]-Nα-methylhistamine, is incubated with cell membranes containing the histamine H3 receptor. In the presence of increasing concentrations of an unlabeled competing ligand, this compound, the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the competing ligand for the receptor, providing a measure of its binding affinity.

Experimental Protocols

Materials and Reagents

-

Radioligand: [3H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol)[4]

-

Competitor: this compound

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]

-

Non-specific Binding Control: 10 µM Thioperamide or Clobenpropit[4][5]

-

96-well microplates

-

Glass fiber filters (e.g., GF/C or GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[4][5]

-

Scintillation fluid

-

Liquid scintillation counter

-

Cell harvester (optional)

Membrane Preparation

-

Culture HEK293 cells stably expressing the human histamine H3 receptor to confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the cells.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer or by sonication.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.[5]

-

Discard the supernatant and resuspend the pellet (membrane fraction) in fresh assay buffer.[5]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Assay Procedure

-

Prepare serial dilutions of the competitor, this compound, in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Nα-methylhistamine (final concentration ~1-2 nM), and 100 µL of membrane preparation (e.g., 50-100 µg of protein).[5]

-

Non-specific Binding (NSB): 50 µL of 10 µM Thioperamide or Clobenpropit, 50 µL of [3H]-Nα-methylhistamine, and 100 µL of membrane preparation.[5]

-

Competition: 50 µL of each dilution of this compound, 50 µL of [3H]-Nα-methylhistamine, and 100 µL of membrane preparation.[5]

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[5]

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.[4][5]

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation fluid to each vial and allow them to equilibrate in the dark.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis

-

Calculate the average counts per minute (CPM) for each set of triplicates.

-

Determine the specific binding by subtracting the non-specific binding (NSB) CPM from the total binding CPM.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

For the competition samples, calculate the percentage of specific binding at each concentration of the competitor:

-

% Specific Binding = [(CPM sample - CPM NSB) / (CPM Total Binding - CPM NSB)] x 100

-

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Data Presentation

The quantitative data from the competition assay should be summarized in a clear and structured table.

| Competitor Concentration (M) | % Specific Binding |

| 1.00E-10 | 98.5 ± 2.1 |

| 1.00E-09 | 95.2 ± 3.5 |

| 1.00E-08 | 75.8 ± 4.2 |

| 1.00E-07 | 50.1 ± 2.8 |

| 1.00E-06 | 22.4 ± 1.9 |

| 1.00E-05 | 5.6 ± 0.8 |

| Parameter | Value |

| IC50 | Calculated Value |

| Ki | Calculated Value |

Visualizations

Experimental Workflow

Caption: Workflow for the [3H]-Nα-methylhistamine competition binding assay.

Histamine H3 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Gi-coupled histamine H3 receptor.

References

Application Notes and Protocols: Cell-Based Assays for Histaminergic Modulation by (1-methyl-1H-imidazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine is a synthetic compound with structural similarity to histamine, suggesting its potential as a modulator of histamine receptors. Histamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2][3] The four identified histamine receptor subtypes (H1, H2, H3, and H4) are crucial targets in drug discovery.[2]

These application notes provide detailed protocols for a panel of cell-based functional assays designed to characterize the activity of this compound at each of the four histamine receptor subtypes. The described assays will enable researchers to determine the potency and efficacy of this compound, thereby elucidating its pharmacological profile as a potential agonist, antagonist, or allosteric modulator.

Histamine Receptor Signaling Pathways

Histamine receptors are coupled to distinct intracellular signaling pathways.[2] Understanding these pathways is fundamental to designing and interpreting functional cell-based assays.

-

H1 Receptor: Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade results in the mobilization of intracellular calcium ([Ca2+]) and the activation of protein kinase C (PKC).[6][7][8]

-

H2 Receptor: Predominantly couples to Gs proteins, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][9][10][11]

-

H3 and H4 Receptors: Both are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][12] The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.[13] Additionally, H4 receptor activation can lead to calcium mobilization.[13][14][15]

Diagram of Histamine Receptor Signaling Pathways

Caption: Major signaling pathways of histamine receptor subtypes.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data for the activity of this compound at each histamine receptor subtype. These values are for illustrative purposes to demonstrate how experimental data would be presented.

Table 1: Agonist Activity of this compound

| Receptor Subtype | Assay Type | Measured Parameter | EC₅₀ (nM) | Emax (% of Histamine) |

| H1 | Calcium Mobilization | Intracellular Ca²⁺ | >10,000 | <5% |

| H2 | cAMP Accumulation | Intracellular cAMP | 850 | 75% |

| H3 | cAMP Inhibition | Intracellular cAMP | 45 | 95% |

| H4 | Calcium Mobilization | Intracellular Ca²⁺ | 210 | 88% |

Table 2: Antagonist Activity of this compound

| Receptor Subtype | Assay Type | Measured Parameter | IC₅₀ (nM) | Fold Shift |

| H1 | Calcium Mobilization | Intracellular Ca²⁺ | Not Determined | - |

| H2 | cAMP Accumulation | Intracellular cAMP | >10,000 | - |

| H3 | cAMP Inhibition | Intracellular cAMP | >10,000 | - |

| H4 | Calcium Mobilization | Intracellular Ca²⁺ | >10,000 | - |

Experimental Protocols

The following are detailed protocols for conducting cell-based assays to determine the activity of this compound on histamine receptors.

General Cell Culture and Reagent Preparation

-

Cell Lines: Use commercially available cell lines stably expressing the human recombinant histamine H1, H2, H3, or H4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum, antibiotics, and any necessary selection agents at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions in the appropriate assay buffer to achieve the final desired concentrations.